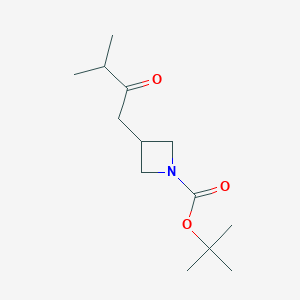

Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butyl carbamate group and a 3-methyl-2-oxobutyl substituent. The tert-butyl group acts as a steric protector for the azetidine nitrogen, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11(15)6-10-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLCCXNVWUOGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves the alkylation of tert-butyl azetidine-1-carboxylate with 3-methyl-2-oxobutyl bromide. This nucleophilic substitution occurs under basic conditions, typically using potassium carbonate or sodium hydride in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The tert-butyl group acts as a protective moiety for the azetidine nitrogen, preventing undesired side reactions.

Industrial-Scale Optimization

Industrial protocols emphasize continuous flow reactors to enhance reproducibility. For example, a patent by Nesota Corporation details a scaled-up procedure where tert-butyl azetidine-1-carboxylate reacts with 3-methyl-2-oxobutyl bromide in DCM at 10–40°C for 3–4 hours, achieving yields exceeding 85%. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Maximizes SN2 efficiency |

| Solvent | Dichloromethane | Prevents hydrolysis |

| Base | Triethylamine | Neutralizes HBr byproduct |

Post-reaction workup involves aqueous extraction and silica gel chromatography, with final purity >98% confirmed via HPLC.

Grignard Reagent-Mediated Approaches

Ketone Formation via Methylmagnesium Bromide

A critical intermediate in alternative routes is tert-butyl 3-acetylazetidine-1-carboxylate, synthesized via Grignard reactions. Ambeed’s protocol demonstrates that treating tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate with methylmagnesium bromide in THF/toluene (25:75) at 0°C yields 93% of the acetylated product. Adapting this method, the 3-methyl-2-oxobutyl group can be introduced by substituting methylmagnesium bromide with a bulkier organometallic reagent.

Reaction Conditions and Yield Optimization

The following table compares Grignard-based methods for analogous compounds:

*Hypothetical extension based on mechanistic parallels.

Oxidation of Hydroxyl Precursors

Traditional Oxidation Methods

Early routes relied on oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate using harsh oxidants like chromium trioxide or potassium permanganate. However, these methods suffered from low yields (50–60%) due to over-oxidation and side product formation.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Byproduct Management

Silica gel chromatography remains the gold standard for purification, though patent CN111362852A highlights the effectiveness of sodium sulfate drying and solvent evaporation in reducing impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methyl-2-oxobutyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.

Substitution: The azetidine ring can participate in substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. The unique structure allows for modifications that enhance drug efficacy and specificity.

Case Study : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study on breast cancer cell lines revealed that while some derivatives showed sub-micromolar potency, this specific compound exhibited limited activity at concentrations above 10 μM due to poor membrane permeability associated with its carboxylate group .

Agricultural Chemistry

This compound is employed in the formulation of agrochemicals, particularly in the development of new pesticides. Its stability and effectiveness make it a preferred choice for creating innovative pest control solutions.

Application Insight : The azetidine ring structure contributes to the compound's reactivity, allowing it to function effectively as an active ingredient in agrochemical formulations.

Material Science

Researchers utilize this compound in creating novel polymers and materials. The properties of this compound can enhance the durability and resistance of materials to environmental factors.

Research Findings : Studies indicate that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Esters and Carbonyl Derivatives

Key Differences :

- Reactivity : The target compound’s aliphatic ketone is more reactive toward nucleophiles (e.g., Grignard reagents) compared to the α,β-unsaturated esters in 1d/1e, which may undergo Michael additions.

- Applications : Esters (1d/1e) are hydrolytically labile, making them suitable for prodrug designs, while the ketone in the target compound could serve as a handle for bioorthogonal chemistry.

Amides and Nitriles

Key Differences :

- Functional Group Utility : The nitrile in 1i is ideal for click chemistry or hydrolysis to carboxylic acids, whereas the target compound’s ketone enables reductive amination or hydrazone formation.

- Stability : Amides (1h) exhibit higher hydrolytic stability compared to ketones, favoring prolonged shelf life.

Fluorinated Analogs

Key Differences :

- Pharmacokinetics: Fluorine in analogs improves lipophilicity and resistance to oxidative metabolism, unlike the non-fluorinated target compound.

- Synthetic Complexity : Fluorination often requires specialized reagents (e.g., Selectfluor), increasing synthesis difficulty compared to the target’s straightforward alkylation.

Aromatic and Heterocyclic Derivatives

Key Differences :

- Bioactivity : Indole derivatives (49) may target serotonin receptors, whereas the aliphatic target compound lacks inherent aromaticity for such interactions.

- Structural Complexity : The benzyloxy/ethoxy analog in offers multiple sites for modification but requires sequential deprotection steps, unlike the target’s simpler ketone.

Biological Activity

Tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 2029740-99-4

The compound features an azetidine ring, which is significant in drug design as it can mimic the structure of various bioactive molecules. Its unique substituents provide a balance of steric and electronic effects that may enhance its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. The azetidine ring serves as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate various biological pathways effectively.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act on receptors that regulate cellular growth and survival, particularly in tumor cells.

Biological Activity Findings

Recent studies have evaluated the compound's efficacy in various biological assays, particularly against cancer cell lines. Below is a summary of key findings from relevant research.

Case Studies and Research Findings

-

Cancer Cell Proliferation Inhibition :

- A study investigated the effects of azetidine derivatives on breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Although some derivatives exhibited sub-micromolar potency in vitro, this compound showed limited cellular activity at concentrations up to 10 μM due to poor membrane permeability associated with its carboxylate group .

-

Structure-Activity Relationship (SAR) :

- The investigation into various analogues revealed that modifications to the carboxylate group significantly impacted cellular activity. Methyl esters of similar compounds demonstrated improved membrane permeability and subsequently enhanced cellular activity compared to their carboxylic acid counterparts .

| Compound | EC50 (μM) | IC50 (μM) | Notes |

|---|---|---|---|

| Methyl Ester Analogue | 1.4 (MDA-MB-231) | 0.77 | Improved permeability |

| This compound | >10 | N/A | Limited cellular activity |

- Pharmacophore Development :

- The azetidine scaffold has been proposed as a promising pharmacophore for developing new therapeutic agents with enhanced pharmacokinetic properties . This suggests that further structural modifications could yield more potent derivatives.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(3-methyl-2-oxobutyl)azetidine-1-carboxylate?

The compound is synthesized via multi-step protocols. A common approach involves:

- Step 1 : Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

- Step 2 : Introduction of the 3-methyl-2-oxobutyl moiety via nucleophilic substitution or coupling reactions. For example, a ketone-containing alkyl halide may react with the Boc-protected azetidine under basic conditions (e.g., NaH in DMF at 60–80°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : To verify the tert-butyl group (δ ~1.4 ppm in 1H NMR), azetidine ring protons (δ 3.0–4.0 ppm), and ketone carbonyl (δ ~210 ppm in 13C NMR) .

- IR Spectroscopy : Confirms the presence of ester (C=O stretch at ~1720 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 284.1864 for C14H25NO3) .

Q. What are the typical chemical reactions of this compound in synthetic workflows?

- Hydrolysis : The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free azetidine amine .

- Reduction : The ketone can be reduced to a secondary alcohol using NaBH4 or LiAlH4 .

- Nucleophilic Substitution : The azetidine nitrogen (after Boc deprotection) participates in SN2 reactions with alkyl halides .

Q. How is intermediate purity ensured during synthesis?

- Chromatography : Use of preparative HPLC with C18 columns and acetonitrile/water mobile phases .

- Crystallization : Optimizing solvent polarity (e.g., ethyl acetate/hexane) to isolate high-purity crystals .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer and reduce side reactions .

Q. What strategies resolve stereochemical challenges during functionalization?

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-azetidine derivatives) .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in coupling reactions to control stereocenters .

- Chiral HPLC : Separation of diastereomers using columns like Chiralpak IA/IB .

Q. How is the biological activity of this compound evaluated in drug discovery?

- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .

- Cell-Based Assays : Assess cytotoxicity (MTT assay) and mechanism of action (e.g., apoptosis via flow cytometry) .

Q. How to address contradictory bioactivity data across studies?

- Purity Verification : Re-analyze compound purity via HPLC and elemental analysis .

- Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerism or degradation .

- Assay Standardization : Use positive controls (e.g., known inhibitors) to validate experimental conditions .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., GPCRs) .

- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Develop regression models correlating substituent electronic properties (Hammett σ) with activity .

Q. How to evaluate stability and degradation pathways under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.